molecular formula C15H16O4 B11154059 3,4-dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3,4-dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11154059
M. Wt: 260.28 g/mol
InChI Key: GTRRVNDLMOWSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-DIMETHOXY-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound belonging to the class of chromen-6-ones. This compound is characterized by its unique structure, which includes a chromen-6-one core with methoxy groups at the 3 and 4 positions and a cyclohexane ring fused to the chromen core. This structural arrangement imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHOXY-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .

Scientific Research Applications

3,4-DIMETHOXY-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,4-DIMETHOXY-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE lies in its specific structural features, such as the methoxy groups at the 3 and 4 positions and the fused cyclohexane ring. These features impart distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

3,4-dimethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C15H16O4/c1-17-12-8-7-10-9-5-3-4-6-11(9)15(16)19-13(10)14(12)18-2/h7-8H,3-6H2,1-2H3

InChI Key

GTRRVNDLMOWSAK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.